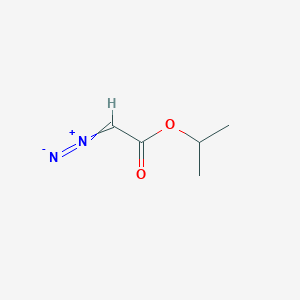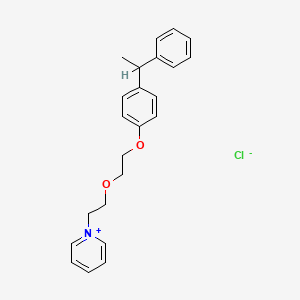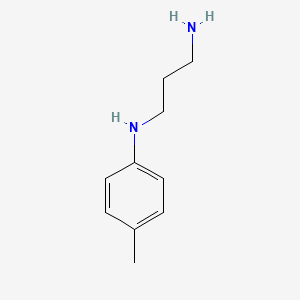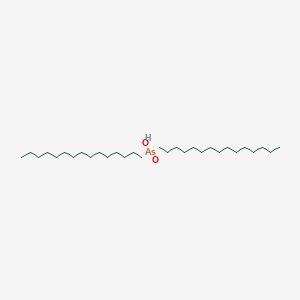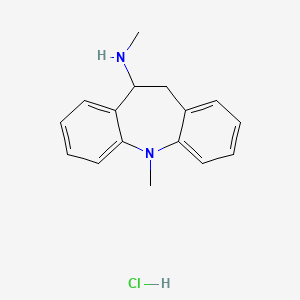
10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine hydrochloride is a tricyclic compound known for its significant role in medicinal chemistry. It is commonly used as an antidepressant and is known for its ability to inhibit the reuptake of serotonin and norepinephrine, making it effective in treating various mood disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5H-dibenz(b,f)azepine with dimethylamine in the presence of a reducing agent .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of solvents and catalysts to facilitate the reaction and subsequent purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Common in the presence of halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Often uses reducing agents such as lithium aluminum hydride.
Substitution: Can be facilitated by halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Primarily used as an antidepressant and for the treatment of other mood disorders.
Industry: Employed in the development of new pharmaceuticals and as a standard in analytical chemistry
Wirkmechanismus
The compound exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action is mediated through its binding to the serotonin and norepinephrine transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Imipramine hydrochloride
- Desipramine hydrochloride
- Amitriptyline hydrochloride
Uniqueness
10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine hydrochloride is unique due to its specific tricyclic structure, which imparts distinct pharmacological properties. Compared to similar compounds, it has a balanced effect on both serotonin and norepinephrine reuptake inhibition, making it versatile in treating various mood disorders .
Eigenschaften
CAS-Nummer |
21737-55-3 |
|---|---|
Molekularformel |
C16H19ClN2 |
Molekulargewicht |
274.79 g/mol |
IUPAC-Name |
N,11-dimethyl-5,6-dihydrobenzo[b][1]benzazepin-5-amine;hydrochloride |
InChI |
InChI=1S/C16H18N2.ClH/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16;/h3-10,14,17H,11H2,1-2H3;1H |
InChI-Schlüssel |
BCPGMBBFDXZUKD-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



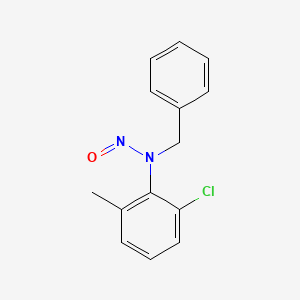


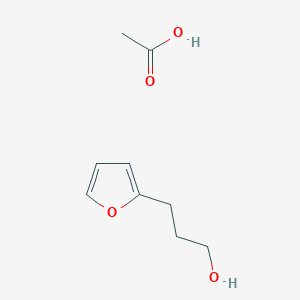

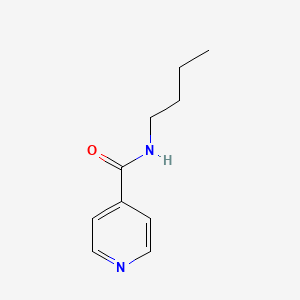

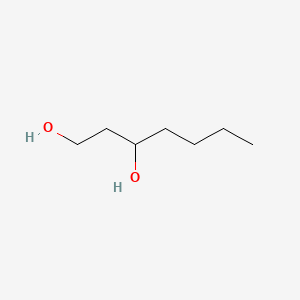
![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
